molecular formula C8H4ClF6NO B8484926 2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B8484926
M. Wt: 279.56 g/mol
InChI Key: UBCLWLHHLHKQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a chemical compound that features a pyridine ring substituted with a chlorine atom and a hexafluoroisopropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 6-chloro-3-pyridine with hexafluoroacetone in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure environment to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds, depending on the specific reaction and reagents used .

Scientific Research Applications

2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoroisopropanol group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .

Properties

Molecular Formula

C8H4ClF6NO

Molecular Weight

279.56 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C8H4ClF6NO/c9-5-2-1-4(3-16-5)6(17,7(10,11)12)8(13,14)15/h1-3,17H

InChI Key

UBCLWLHHLHKQFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)(C(F)(F)F)O)Cl

Origin of Product

United States

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